1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester
Overview
Description
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group with methoxy substituents, and an ethyl ester functional group
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, increasing its solubility and stability. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Result of Action
The compound’s ability to increase the solubility and stability of the precursor suggests potential applications in various fields, such as the formation of self-assembled monolayers .
Action Environment
Environmental factors such as temperature and the presence of protons can influence the action, efficacy, and stability of the compound. For instance, the protective 3,4-dimethoxybenzyl group is cleaved off during monolayer formation at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group with methoxy substituents is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, especially if the methoxy groups are activated under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: It can be used in the preparation of self-assembled monolayers (SAMs) for various applications.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester include:
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: Differing only in the ester group, this compound has similar chemical properties but may exhibit different reactivity and solubility.
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid propyl ester: The longer alkyl chain in the ester group can affect the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVHCJHNQOLOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160116 | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-63-7 | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96449-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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